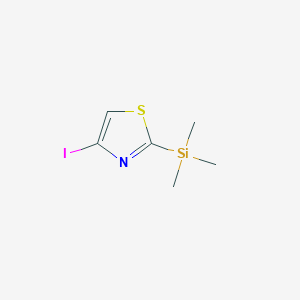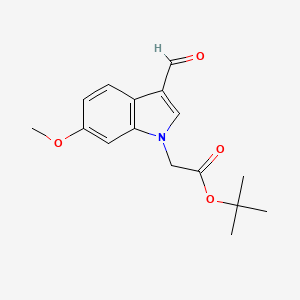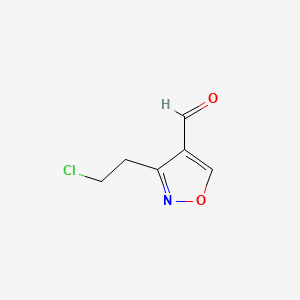
4-Iodo-2-(trimethylsilyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-(trimethylsilyl)-1,3-thiazole is an organosilicon compound that features a thiazole ring substituted with an iodine atom and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole typically involves the iodination of a thiazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)-1,3-thiazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine and trimethylsilyl reagents.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trimethylsilyl group can be used to facilitate cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert conditions.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
4-Iodo-2-(trimethylsilyl)-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would be determined by the specific molecular targets it interacts with, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes, while the iodine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
2-(Trimethylsilyl)-1,3-thiazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trimethylsilyl)-1,3-thiazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
4-Iodo-1,3-thiazole: Lacks the trimethylsilyl group, which can influence its solubility and reactivity.
Uniqueness: 4-Iodo-2-(trimethylsilyl)-1,3-thiazole is unique due to the presence of both the iodine and trimethylsilyl groups, which confer distinct reactivity and stability properties. The iodine atom makes it a good candidate for substitution reactions, while the trimethylsilyl group enhances its stability and solubility in organic solvents.
Propiedades
Fórmula molecular |
C6H10INSSi |
|---|---|
Peso molecular |
283.21 g/mol |
Nombre IUPAC |
(4-iodo-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10INSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
Clave InChI |
VTLSOUSMUHMXQP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NC(=CS1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)

![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)

![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)

![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)

